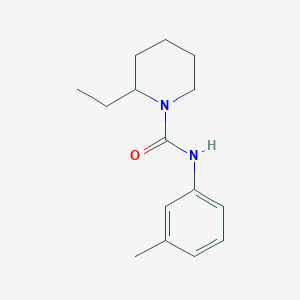![molecular formula C24H17N3O2S B5318409 2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5318409.png)
2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide, commonly known as BCA, is a chemical compound that has been the subject of much scientific research due to its potential applications in various fields. BCA is a derivative of 1,3-benzothiazole, which is a heterocyclic compound that has been shown to possess a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.
Applications De Recherche Scientifique
BCA has been the subject of much scientific research due to its potential applications in various fields. One of the main areas of research has been in the field of cancer treatment. BCA has been shown to possess potent antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and liver cancer. In addition, BCA has been shown to possess antiviral and antimicrobial properties, making it a potential candidate for the treatment of viral and bacterial infections.
Mécanisme D'action
The mechanism of action of BCA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, BCA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
BCA has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, BCA has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its overall health benefits. BCA has also been shown to have a positive effect on the immune system, enhancing the body's ability to fight off infections and diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCA in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced with relative ease. In addition, BCA has been shown to possess potent antitumor activity against a wide range of cancer cell lines, making it a valuable tool in cancer research. However, one limitation of using BCA in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on BCA. One area of research is the development of new synthetic methods for BCA that may be more efficient or environmentally friendly. Another area of research is the identification of the specific enzymes that BCA targets in cancer cells, which may lead to the development of more targeted cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of BCA and its potential applications in other areas, such as viral and bacterial infections.
Méthodes De Synthèse
The synthesis of BCA involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with thionyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This is then reacted with 2-(1,3-benzothiazol-2-yl)acetonitrile in the presence of a base to form the desired product, BCA. The synthesis of BCA is relatively simple and can be carried out in a laboratory setting with relative ease.
Propriétés
IUPAC Name |
2-[2-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S/c25-15-18(24-27-20-11-5-7-13-22(20)30-24)14-17-8-4-6-12-21(17)29-16-23(28)26-19-9-2-1-3-10-19/h1-14H,16H2,(H,26,28)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAHCCLHQOWTLA-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C=C(C#N)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2/C=C(\C#N)/C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chloro-4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5318329.png)
![(3S*,4S*)-1-({5-[(dimethylamino)methyl]-1,3,4-oxadiazol-2-yl}carbonyl)-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B5318340.png)
![cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![7-{[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318345.png)
![2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)
![2,6-dihydroxy-N-[2-(propylthio)ethyl]benzamide](/img/structure/B5318373.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)

![N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B5318399.png)

methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5318424.png)